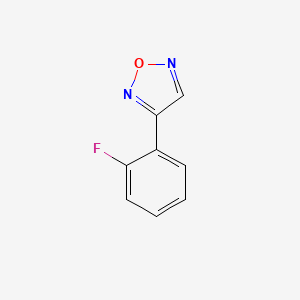

3-(2-Fluorophenyl)-1,2,5-oxadiazole

Description

3-(2-Fluorophenyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 2-fluorophenyl group. The 1,2,5-oxadiazole scaffold is notable for its planar structure, electron-deficient aromatic system, and versatility in energetic materials, pharmaceuticals, and agrochemicals . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H |

InChI Key |

IRNMOWVANQOONK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NON=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize high-pressure reactors and controlled temperature conditions to optimize the reaction efficiency. For instance, the use of high-pressure hydrogenation and catalytic systems can enhance the production rate and reduce impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly employed in hydrogenation reactions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable bases or catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Fluorophenyl)-1,2,5-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, 3-(2-Fluorophenyl)-1,2,5-oxadiazole derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Position Effects: Ortho vs. Para Fluorophenyl Derivatives

The position of the fluorine substituent on the phenyl ring significantly alters physicochemical properties. For example:

Key Observations :

- Ortho-substituted derivatives (e.g., 2-fluorophenyl) exhibit reduced thermal stability compared to para isomers due to steric strain and hindered conjugation .

- Para-substituted derivatives (e.g., 4-fluorophenyl) show higher melting points and enhanced stability, making them preferable in pharmaceutical formulations (e.g., histone deacetylase inhibitors) .

Comparison with Other Oxadiazole Isomers

1,2,5-Oxadiazole derivatives differ markedly from 1,3,4-oxadiazoles in terms of stability and applications:

Example :

- 5,5′-Diamino-3,3′-azo-1,2,5-oxadiazole exhibits a detonation velocity of 8,950 m/s, outperforming 1,3,4-oxadiazole analogs (~7,200 m/s) .

- 2-(Ethylsulfanyl)-1,3,4-oxadiazoles demonstrate antiviral activity, whereas 1,2,5-oxadiazoles are more commonly used in antitumor research .

Impact of Additional Functional Groups

The inclusion of sulfonyl, nitro, or carboxy groups further diversifies properties:

Computational and Experimental Stability Insights

Quantum mechanical studies (e.g., DFT, MP2) reveal that:

- The vibrational spectra of 1,2,5-oxadiazoles show distinct N–O stretching modes (~1,300–1,400 cm⁻¹) compared to 1,3,4-oxadiazoles (~1,200–1,300 cm⁻¹) .

- Ortho-substituted fluorophenyl derivatives exhibit torsional strain (~5–10 kcal/mol higher than para isomers), reducing their stability under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.